molecular formula C14H19FN2O2 B189639 N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide CAS No. 112913-94-7

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Cat. No.: B189639
CAS No.: 112913-94-7
M. Wt: 266.31 g/mol
InChI Key: IYDYAXXGLUZOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is an organic compound with the molecular formula C14H19FN2O2. It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide can be synthesized through the reaction of benzaldehyde with N-acetyl-N-methylformamide sodium salt. The reaction typically involves the following steps:

    Formation of the Intermediate: Benzaldehyde reacts with N-acetyl-N-methylformamide sodium salt to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the morpholine ring.

    Substitution: The 4-fluorobenzyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity benzaldehyde and N-acetyl-N-methylformamide sodium salt are prepared.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Friedel-Crafts Reaction: The benzyl group can undergo Friedel-Crafts alkylation or acylation reactions.

    Aldol Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Friedel-Crafts Reaction: Reagents such as aluminum chloride (AlCl3) and acyl chlorides are used.

    Aldol Condensation: Reagents include bases like sodium hydroxide or potassium hydroxide.

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Friedel-Crafts Reaction: Products include alkylated or acylated derivatives of the original compound.

    Aldol Condensation: Products include β-hydroxy ketones or aldehydes.

Scientific Research Applications

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
  • N-((4-(4-Chlorobenzyl)morpholin-2-yl)methyl)acetamide
  • N-((4-(4-Bromobenzyl)morpholin-2-yl)methyl)acetamide

Uniqueness

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Biological Activity

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a compound with the molecular formula C₁₄H₁₉FN₂O₂ and CAS number 112913-94-7, has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a morpholine ring substituted with a 4-fluorobenzyl group and an acetamide moiety. Its structural features suggest a potential for diverse biological interactions, making it a candidate for drug development and research applications in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, studies have shown its potential to inhibit proteolytic enzymes involved in various disease processes. For instance, the compound was evaluated against ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) enzymes, which are implicated in conditions such as atherosclerosis and cancer progression.

Table 1: Inhibitory Activity Against ADAMTS Enzymes

CompoundADAMTS7 (Ki, nM)ADAMTS5 (Ki, nM)
This compoundTBDTBD
EDV3370 ± 1010 ± 0.1

Note: TBD = To Be Determined. Data presented as average ± SEM; n = 3.

The specific inhibitory constants (Ki values) for this compound against these enzymes remain to be fully characterized but are essential for understanding its potency and selectivity.

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could indicate potential applications in neuropharmacology. The binding affinity and selectivity profiles require further elucidation through comprehensive pharmacological studies.

Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound is being explored as a lead compound for developing new therapeutic agents. Its potential applications include:

Case Studies

Recent research has highlighted the efficacy of morpholine derivatives in various biological contexts:

  • Antitumor Activity : A study demonstrated that morpholine-based compounds exhibited significant anticancer properties through mechanisms involving carbonic anhydrase inhibition and modulation of HIF-1α pathways .
  • Antiparasitic Properties : Similar derivatives have shown activity against parasites such as Leishmania species, indicating broader biological relevance .

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYAXXGLUZOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443497
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-94-7
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylaminomethylmorpholine (7.0 g), 4-fluorobenzyl chloride (12 g), potassium carbonate (56 g), potassium iodide (1 g), and methyl ethyl ketone (100 ml) is refluxed with stirring for 17 hours. The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with chloroform. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is recrystallized from toluene to give the title compound (9.3 g), mp 120°-122° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.